1-methyl-2-sulfanyl-4H-imidazol-5-one
Description
1-Methyl-2-sulfanyl-4H-imidazol-5-one is a heterocyclic compound featuring an imidazolone core with a methyl group at the N1 position and a sulfanyl (-SH) group at the C2 position. The imidazolone scaffold is known for its diverse reactivity and biological relevance, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-methyl-2-sulfanyl-4H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHYNPOIFOIIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)CN=C1S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Another method involves the use of amines and carbonyl compounds under dehydrative cyclization conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-sulfanyl-4H-imidazol-5-one undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole compounds.
Scientific Research Applications
1-Methyl-2-sulfanyl-4H-imidazol-5-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-methyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties of Selected Imidazolone Derivatives
Reactivity and Functionalization
- Nucleophilicity : The sulfanyl (-SH) group at C2 in this compound confers nucleophilic reactivity, enabling thiol-disulfide exchange or alkylation reactions. This contrasts with derivatives like 5-methyl-4-[(4-methylbenzenesulfonyl)methyl]-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one, where sulfonyl groups dominate electrophilic behavior .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole) reduce electron density at the imidazolone ring, altering redox properties compared to the sulfanyl-bearing analogue .
Crystallographic and Computational Insights
- Structural Characterization: Tools like SHELXL and ORTEP-3 (evidenced in ) are critical for resolving the tautomeric preferences of imidazolones. For example, this compound may exhibit keto-enol tautomerism, influencing its hydrogen-bonding networks compared to saturated analogues (e.g., 4,5-dihydro-1H-imidazolones) .
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